2-Chloro-6-phenoxybenzylamine

説明

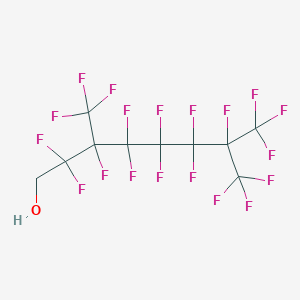

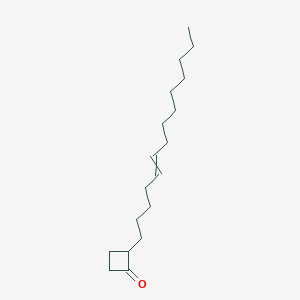

2-Chloro-6-phenoxybenzylamine is a chemical compound with the molecular formula C13H12ClNO . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of this compound is 233.69 g/mol .Physical And Chemical Properties Analysis

This compound is a pale yellow liquid . It has a boiling point of 147-149°C at 1mm . The compound is not listed under ACGIH, NIOSH, or OSHA - Final PELs exposure limits .科学的研究の応用

Fluorescence Detection

4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol exhibits aggregation-induced emission (AIE) characteristics useful in fluorescence turn-on detection of cysteine, with enhanced selectivity and sensitivity over other amino acids, including homocysteine and glutathione (Liu, Wang, Xiang, & Tong, 2015).

Antioxidant Properties

Structural and spectroscopic characterization of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol shows potential antioxidant properties, analyzed through experimental and density functional theory (DFT) investigations (Sen, Efil, Bekdemir, & Dinçer, 2017).

Structural Chemistry

Study of 2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol reveals detailed insights into molecular structures, such as conformations and hydrogen bonding, contributing to understanding of complex molecular systems (Rivera, Cárdenas, Ríos-Motta, Kučeráková, & Dušek, 2013).

Metal Complex Synthesis

4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes exhibit potential for anticancer applications, showing moderate in vitro activity against specific cell lines (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).

Magnetic Properties in Chemistry

Synthesis of various dinuclear iron(III) complexes using N-salicylidene-2-hydroxybenzylamine derivatives, including a chloro variant, highlights the study of magnetic properties like ferromagnetic and antiferromagnetic coupling in chemical structures (Mikuriya, Kakuta, Nukada, Kotera, & Tokii, 2001).

Corrosion Inhibition

2-(5-chloro-2-hydroxybenzylideneamino)phenol, a related compound, demonstrates significant corrosion inhibition on mild steel in acidic media, providing insights into the potential of similar compounds for protective applications (Saha, Dutta, Ghosh, Sukul, & Banerjee, 2015).

Coordination Chemistry

Studies on alkali metal clusters with ligands similar to 2-chloro-6-phenoxybenzylamine contribute to understanding coordination chemistry and molecular interactions in complex chemical systems (Gordon & Scott, 2000).

Mixed-Valence Chemistry

Research on mixed-valence oxovanadium(IV/V) dinuclear entities using derivatives of N-salicylidene-2-hydroxybenzylamine, including chloro variants, provides valuable information on the synthesis, structure, and electronic properties of complex compounds (Mondal, Sarkar, Chopra, Guru Row, Pramanik, & Rajak, 2005).

Environmental Interactions

Research on the interaction effects of mercury-pesticide combinations, including 3-phenoxybenzyl-(1RS)-cis,trans-3-(2,2-dichloro-vinyl)-2,2-dimethyl cyclopropanecarboxylate, provides insights into environmental toxicology and the impact of chemical pollutants (Stratton, 1985).

Safety and Hazards

2-Chloro-6-phenoxybenzylamine can cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract . In case of contact, it is advised to immediately flush the affected area with plenty of water and seek medical aid . It should be handled only in a chemical fume hood and stored in a cool, dry place in a tightly closed container .

将来の方向性

特性

IUPAC Name |

(2-chloro-6-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOZVXKDWQFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380412 | |

| Record name | 2-Chloro-6-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-89-7 | |

| Record name | 2-Chloro-6-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)